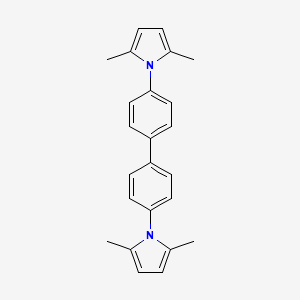
1,1'-biphenyl-4,4'-diylbis(2,5-dimethyl-1H-pyrrole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) is an organic compound that features a biphenyl core with two pyrrole rings substituted at the 2 and 5 positions with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) typically involves the coupling of biphenyl derivatives with pyrrole units. One common method is the diazo coupling reaction, where para-substituted benzaldehyde phenylhydrazones react with biphenyl-4,4’-bis(diazonium chloride) under mild conditions . The reaction is carried out in the presence of formaldehyde and perchloric acid in dioxane, leading to the formation of the desired compound with high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced biphenyl-pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole-2,5-dicarboxylates, while substitution reactions can yield halogenated biphenyl-pyrrole derivatives.
科学的研究の応用
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) has several scientific research applications, including:
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to transport charge efficiently.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular functions. Its electronic properties also allow it to participate in redox reactions, which can influence various biochemical pathways .
類似化合物との比較
Similar Compounds
Tetraethyl 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): This compound has similar structural features but includes additional ester groups, which can influence its solubility and reactivity.
1,1’-Biphenyl-4,4’-diylbis(3-aryl-5-phenylformazans):
Uniqueness
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) is unique due to its combination of biphenyl and pyrrole units, which confer distinct electronic and structural properties. This makes it a valuable compound for research in material science and organic electronics.
特性
分子式 |
C24H24N2 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
1-[4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]phenyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C24H24N2/c1-17-5-6-18(2)25(17)23-13-9-21(10-14-23)22-11-15-24(16-12-22)26-19(3)7-8-20(26)4/h5-16H,1-4H3 |
InChIキー |
YTQVDWWQMDDJOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=CC=C4C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



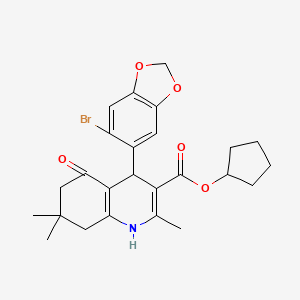
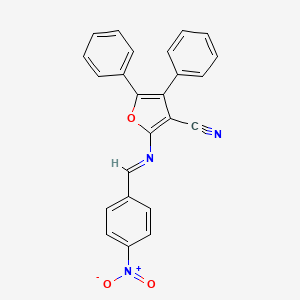
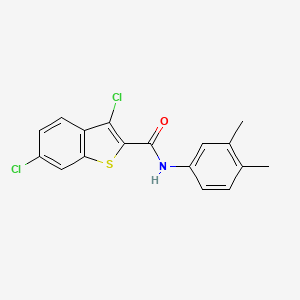
![N'-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide](/img/structure/B11706275.png)
![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide](/img/structure/B11706286.png)
![2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11706296.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706297.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11706299.png)
![ethyl (2Z)-2-benzoyl-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoate](/img/structure/B11706307.png)
![1-[3',4-bis(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11706312.png)
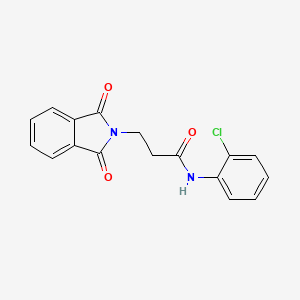

![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11706331.png)
